molecular formula C14H18Cl3NO2 B14552118 N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide CAS No. 61994-04-5

N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide

Cat. No.: B14552118
CAS No.: 61994-04-5
M. Wt: 338.7 g/mol
InChI Key: CDPAPKYFNVRATE-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide: is an organic compound with the molecular formula C14H18Cl3NO2 . This compound is characterized by the presence of a tert-butyl group, a trichlorophenoxy group, and a butanamide backbone. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Properties

CAS No.

61994-04-5

Molecular Formula

C14H18Cl3NO2

Molecular Weight

338.7 g/mol

IUPAC Name

N-tert-butyl-2-(2,3,4-trichlorophenoxy)butanamide

InChI

InChI=1S/C14H18Cl3NO2/c1-5-9(13(19)18-14(2,3)4)20-10-7-6-8(15)11(16)12(10)17/h6-7,9H,5H2,1-4H3,(H,18,19)

InChI Key

CDPAPKYFNVRATE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)(C)C)OC1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ritter Reaction: One of the common methods to synthesize N-tert-butyl amides involves the Ritter reaction.

    Condensation Reactions: Another method involves the condensation of carboxylic acids with tert-butyl amines.

Industrial Production Methods: Industrial production of N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide often involves large-scale Ritter reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of chlorinated phenoxy groups on biological systems. It is also used in the development of herbicides and pesticides .

Medicine: Its structural features make it a candidate for developing inhibitors or modulators of biological pathways .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and polymers .

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • N-tert-Butyl-2,4,6-trimethylbenzenesulfonamide
  • N-tert-Butyl-2-thiophenesulfonamide
  • N-tert-Butyl-α-(2,4,6-trimethoxyphenyl)nitrone

Comparison:

Uniqueness: N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical reactivity and biological activity. Its combination of tert-butyl and trichlorophenoxy groups makes it versatile for various applications in chemistry, biology, and industry .

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